

comprehensive literature review on 3-hydroxy-N-methylpropanamide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-hydroxy-N-methylpropanamide**

Cat. No.: **B1590811**

[Get Quote](#)

An In-Depth Technical Guide to **3-hydroxy-N-methylpropanamide**: Synthesis, Properties, and Potential Applications

Introduction

3-hydroxy-N-methylpropanamide (CAS No. 6830-81-5) is a bifunctional organic compound featuring both a primary alcohol and a secondary amide group.^{[1][2]} This structure imparts moderate polarity and the capacity for hydrogen bonding, rendering it soluble in water and other polar organic solvents.^[2] While not extensively studied as a standalone pharmacologically active agent, its chemical architecture represents a valuable scaffold found within more complex, biologically significant molecules.

This technical guide provides a comprehensive overview of **3-hydroxy-N-methylpropanamide**, consolidating its known physicochemical properties, outlining a robust synthetic methodology, and exploring its potential applications in research and drug development. The content is designed for researchers and scientists who may utilize this compound as a synthetic building block or investigate its derivatives for novel therapeutic properties.

Physicochemical Properties and Structural Information

A thorough understanding of the compound's fundamental properties is critical for its effective use in experimental design.

Structural Details

The molecule consists of a three-carbon propanamide backbone, with a hydroxyl group at the C3 position and a methyl group attached to the amide nitrogen.

- IUPAC Name: **3-hydroxy-N-methylpropanamide**[\[1\]](#)
- CAS Number: 6830-81-5[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)
- Molecular Formula: C₄H₉NO₂[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[6\]](#)
- SMILES: CNC(=O)CCO[\[1\]](#)[\[6\]](#)
- InChIKey: TWOQEKLRIJBDSY-UHFFFAOYSA-N[\[1\]](#)[\[2\]](#)[\[3\]](#)

Caption: 2D structure of **3-hydroxy-N-methylpropanamide**.

Physicochemical Data

The following table summarizes key computed and reported properties for the compound.

Property	Value	Source
Molecular Weight	103.12 g/mol	[1] [7]
Exact Mass	103.063328530 Da	[1]
Topological Polar Surface Area (TPSA)	49.3 Å ²	[1] [7]
XLogP3	-1.2	[1]
Hydrogen Bond Donors	2	[7]
Hydrogen Bond Acceptors	2	[7]
Rotatable Bonds	2	[7]
Physical Form	Colorless to pale yellow liquid or solid	[2] [3]
Storage	Sealed in dry, 2-8°C	[4]

Synthesis and Purification

While multiple synthetic routes are conceivable, the most direct and common approach involves the amidation of a 3-hydroxypropanoic acid derivative.

Proposed Synthetic Protocol: Amidation of Methyl 3-hydroxypropanoate

This protocol describes a standard laboratory procedure for synthesizing **3-hydroxy-N-methylpropanamide** from commercially available starting materials. The causality for this choice is based on the high reactivity of amines with esters to form stable amide bonds, a cornerstone reaction in organic synthesis.

Experimental Protocol:

- Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3-hydroxypropanoate (1.0 eq). Dissolve the ester in a suitable solvent such as methanol or ethanol.

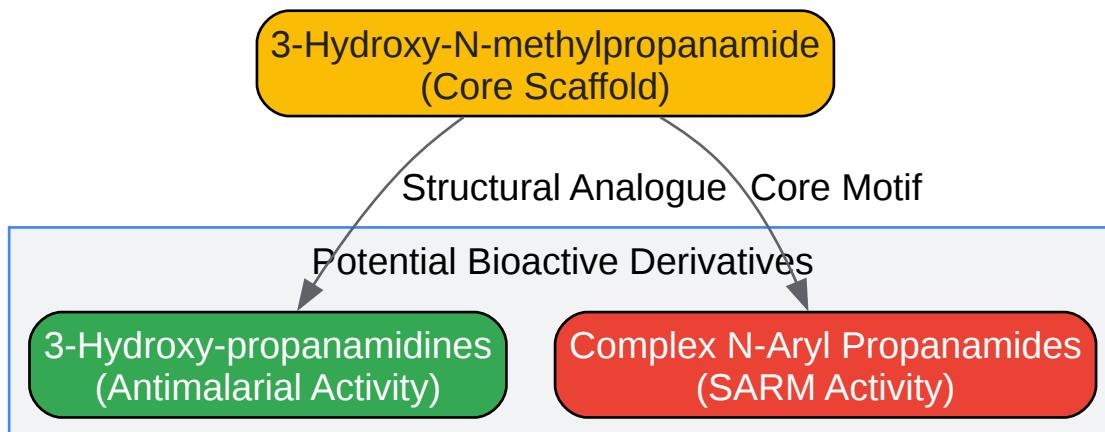
- Reagent Addition: Add an aqueous solution of methylamine (CH_3NH_2 , typically 40 wt. % in H_2O , 1.5-2.0 eq) to the flask. The use of a slight excess of the amine ensures the complete consumption of the limiting ester starting material.
- Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to reflux (40-60°C) for 4-12 hours. The elevated temperature increases the reaction rate between the less electrophilic ester and the nucleophilic amine.
- Monitoring: Track the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the disappearance of the starting ester.
- Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent and excess methylamine under reduced pressure using a rotary evaporator.
- Purification: The resulting crude product can be purified via silica gel column chromatography using a gradient of ethyl acetate in hexanes or dichloromethane/methanol to yield the pure **3-hydroxy-N-methylpropanamide**.

[Click to download full resolution via product page](#)

Caption: General synthesis workflow for **3-hydroxy-N-methylpropanamide**.

Anticipated Spectroscopic Profile

Structural confirmation of the synthesized product is achieved through standard spectroscopic methods. The following data represents a theoretical profile based on the compound's structure.[8]


Spectroscopy	Expected Features
¹ H NMR	$\delta \sim 3.5\text{-}3.7$ (t, 2H, $-\text{CH}_2\text{-OH}$), $\delta \sim 2.7$ (s, 3H, N-CH_3), $\delta \sim 2.4$ (t, 2H, $-\text{CH}_2\text{-C=O}$), Broad singlet for OH and NH protons.
¹³ C NMR	$\delta \sim 173$ (C=O), $\delta \sim 58$ (CH ₂ -OH), $\delta \sim 38$ (CH ₂ -C=O), $\delta \sim 26$ (N-CH ₃).
IR (cm ⁻¹)	3300-3400 (broad, O-H stretch), ~3300 (N-H stretch), ~1640 (strong, C=O Amide I), ~1550 (N-H bend Amide II).
Mass Spec (EI)	Molecular Ion (M^+) at $m/z = 103$. Prominent fragments from alpha-cleavage or loss of water.

Biological Context and Potential Applications

Currently, there is a lack of published data on the specific biological activities of **3-hydroxy-N-methylpropanamide** itself. However, its structural motif is a key component in several classes of biologically active compounds, highlighting its potential as a valuable building block for drug discovery.

- Scaffold for Drug Development: The hydroxy-amide functionality is a common feature in many pharmaceutical agents. The compound serves as a simple, versatile starting material for creating more complex derivatives.
- Inspiration from Related Compounds:
 - Antimalarials: A class of 3-hydroxy-propanamidines has been identified as a new type of orally active antimalarial agent targeting *Plasmodium falciparum*.^[9] While the amide is replaced by an amidine, the shared 3-hydroxypropane backbone suggests that derivatives of this scaffold are capable of biological activity.
 - Selective Androgen Receptor Modulators (SARMs): The investigational SARM S-23, (2S)-N-(4-cyano-3-trifluoromethylphenyl)-3-(3-fluoro-4-chlorophenoxy)-2-hydroxy-2-methylpropanamide, contains a substituted N-aryl-propanamide core.^[10] This demonstrates the

utility of the propanamide scaffold in designing highly specific and potent modulators of nuclear receptors.

[Click to download full resolution via product page](#)

Caption: Relationship between the core scaffold and bioactive derivatives.

Safety and Handling

Based on aggregated GHS data, **3-hydroxy-N-methylpropanamide** is considered hazardous and requires careful handling.[\[1\]](#)

Hazard Class	GHS Statement	Source
Acute Toxicity (Oral)	H302: Harmful if swallowed	[1] [11]
Acute Toxicity (Dermal)	H312: Harmful in contact with skin	[1]
Acute Toxicity (Inhalation)	H332: Harmful if inhaled	[1]
Skin Irritation	H315: Causes skin irritation	[1] [11]
Eye Irritation	H319: Causes serious eye irritation	[1] [11]
STOT - Single Exposure	H335: May cause respiratory irritation	[1] [11]

Precautionary Measures:

- **Handling:** Avoid contact with skin, eyes, and clothing. Avoid breathing dust, fumes, or spray. Use only in a well-ventilated area, such as a chemical fume hood.[11]
- **Personal Protective Equipment (PPE):** Wear appropriate protective gloves, clothing, and eye/face protection.
- **First Aid:** In case of contact, immediately flush eyes or skin with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If swallowed, rinse mouth with water and consult a physician.[11]

Conclusion

3-hydroxy-N-methylpropanamide is a simple yet versatile chemical entity with well-defined physicochemical properties. While its own biological profile remains to be explored, its true value for the scientific community lies in its potential as a foundational building block. The presence of the hydroxy-propanamide scaffold in advanced molecules with significant biological activity, such as SARMs and antimalarial agents, underscores the potential for developing novel compounds from this accessible precursor. Adherence to strict safety protocols is mandatory when handling this compound. Further research into the derivatization and biological screening of **3-hydroxy-N-methylpropanamide** is warranted and could open new avenues in medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Hydroxy-N-methylpropanamide | C4H9NO2 | CID 15561472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 6830-81-5: 3-Hydroxy-N-methylpropanamide | CymitQuimica [cymitquimica.com]
- 3. 3-Hydroxy-N-methylpropanamide | CymitQuimica [cymitquimica.com]

- 4. 6830-81-5|3-Hydroxy-N-methylpropanamide|BLD Pharm [bldpharm.com]
- 5. matrixscientific.com [matrixscientific.com]
- 6. Synthonix, Inc > Synthons > 3-hydroxy-N-methyl-propanamide - [H87240] [synthonix.com]
- 7. chemscene.com [chemscene.com]
- 8. lehigh.edu [lehigh.edu]
- 9. 3-Hydroxy-propanamidines, a New Class of Orally Active Antimalarials Targeting Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. S-23 (drug) - Wikipedia [en.wikipedia.org]
- 11. angenechemical.com [angenechemical.com]
- To cite this document: BenchChem. [comprehensive literature review on 3-hydroxy-N-methylpropanamide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1590811#comprehensive-literature-review-on-3-hydroxy-n-methylpropanamide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com